Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione
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Overview
Description
Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione is a heterocyclic organic compound with the molecular formula C17H21N3O6 and a molecular weight of 363.37 g/mol . This compound is characterized by the presence of a quinazoline-2,4-dione core structure, which is functionalized with a Boc-protected aminoethyl group and a carboxymethyl group. The Boc (tert-butoxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(2-aminoethyl)quinazoline-2,4-dione with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate . This intermediate is then reacted with chloroacetic acid or its derivatives to introduce the carboxymethyl group under basic conditions.
Industrial Production Methods
Industrial production methods for Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) can be used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of the free amine by removing the Boc group .
Scientific Research Applications
Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The Boc group provides steric hindrance, which can enhance the selectivity and potency of the compound .
Comparison with Similar Compounds
Similar Compounds
Boc-3-(2-aminoethyl)piperidine: Similar in structure but contains a piperidine ring instead of a quinazoline core.
Boc-3-(2-aminoethyl)-1-carboxymethylpyridine: Contains a pyridine ring instead of a quinazoline core.
Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one: Contains a different protecting group (Fmoc) and a different core structure
Uniqueness
Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione is unique due to its quinazoline-2,4-dione core structure, which imparts specific chemical and biological properties. The presence of both the Boc-protected aminoethyl group and the carboxymethyl group allows for versatile chemical modifications and applications in various fields of research .
Properties
IUPAC Name |
2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxoquinazolin-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6/c1-17(2,3)26-15(24)18-8-9-19-14(23)11-6-4-5-7-12(11)20(16(19)25)10-13(21)22/h4-7H,8-10H2,1-3H3,(H,18,24)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJZOTNYCMZEPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373195 |
Source
|
Record name | [3-(2-tert-butoxycarbonylamino-ethyl)-2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl]-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215190-30-0 |
Source
|
Record name | 3-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-3,4-dihydro-2,4-dioxo-1(2H)-quinazolineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215190-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(2-tert-butoxycarbonylamino-ethyl)-2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl]-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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